Butanedioic acid, 1,4-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) ester
Description
Butanedioic acid, 1,4-bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) ester is a highly fluorinated ester derivative of succinic acid. Its structure features two perfluorinated alkyl chains (each containing 17 fluorine atoms) terminated by an iodine atom at the 2-position of the undecyl group. The iodine substituents may further enable reactivity in cross-coupling or substitution reactions, offering pathways for functionalization .
Properties
IUPAC Name |
bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14F34I2O4/c27-11(28,13(31,32)15(35,36)17(39,40)19(43,44)21(47,48)23(51,52)25(55,56)57)3-7(61)5-65-9(63)1-2-10(64)66-6-8(62)4-12(29,30)14(33,34)16(37,38)18(41,42)20(45,46)22(49,50)24(53,54)26(58,59)60/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOADCUJZFGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14F34I2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121762 | |
| Record name | 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-04-4 | |
| Record name | 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a butanedioic acid backbone and multiple heptadecafluoro-2-iodoundecyl groups. This configuration contributes to its distinctive chemical properties and biological interactions.
Molecular Formula
- Molecular Formula: C25H36F17I2O4
- Molecular Weight: 1156.33 g/mol
Research indicates that butanedioic acid derivatives can exhibit various biological activities through different mechanisms:
- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, succinate (a related compound) has been shown to activate GPR91 receptors leading to various physiological responses such as inflammation and metabolic regulation .
- Epigenetic Effects : Elevated levels of succinate can inhibit 2-oxoglutarate-dependent dioxygenases, influencing histone modifications and gene expression profiles. This suggests that butanedioic acid derivatives may also exert epigenetic effects through similar pathways .
- Antimicrobial Activity : Some studies suggest that certain esters of butanedioic acid possess antimicrobial properties, potentially making them useful in pharmaceutical applications .
Toxicological Profile
The toxicological profile of perfluorinated compounds is a critical area of study due to their persistence in the environment and potential health impacts:
- Environmental Persistence : These compounds are known for their stability and resistance to degradation, leading to bioaccumulation in wildlife and humans .
- Health Concerns : Exposure to perfluorinated compounds has been associated with various health issues including endocrine disruption and developmental toxicity .
Case Study 1: Pharmacokinetics in Animal Models
A study examined the pharmacokinetics of a closely related perfluorinated compound in rats. The results indicated favorable absorption and distribution characteristics, suggesting potential therapeutic uses in inflammatory disorders .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of butanedioic acid derivatives revealed significant accumulation in aquatic ecosystems. This raises concerns about their long-term ecological effects and necessitates further investigation into their degradation pathways .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ester functional groups in the molecule are susceptible to hydrolysis under acidic or alkaline conditions. The electron-withdrawing nature of the perfluoroalkyl chains may influence reaction kinetics by destabilizing transition states.
Nucleophilic Substitution at Iodine Sites
The iodine atoms in the fluorinated chains are potential sites for nucleophilic substitution (SN2), influenced by the electron-deficient environment of the perfluoroalkyl group.
Elimination Reactions
Under strong bases (e.g., KOtBu), β-hydrogen elimination could occur, though the perfluorinated chain likely lacks accessible β-hydrogens adjacent to iodine.
| Base | Conditions | Products | Feasibility |
|---|---|---|---|
| Potassium tert-butoxide | DMSO, 100°C | Unsaturated fluorinated alkene (if β-H exists) | Unlikely due to fluorine substitution reducing available β-hydrogens . |
Radical Reactions
Perfluoroalkyl iodides are known to undergo radical chain reactions under UV light. This could lead to dimerization or cross-coupling:
| Initiation | Products | Applications |
|---|---|---|
| UV light | Bis(perfluoroundecyl) succinate dimers | Potential use in polymer chemistry . |
Stability and Decomposition
-
Thermal Stability : Likely stable up to 200°C due to strong C-F bonds, but may decompose into perfluoroalkyl iodides and succinic anhydride at higher temperatures.
-
Photolytic Degradation : UV exposure could cleave C-I bonds, generating perfluoroalkyl radicals .
Key Challenges in Reactivity
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogues
Key Observations:
- The target compound’s perfluorinated chains distinguish it from non-fluorinated analogues like sulfosuccinates (), which rely on sulfonate groups for surfactant properties .
- Unlike sodium sulfosuccinates (e.g., ), the target lacks ionic groups, favoring non-polar solubility and surface activity in fluorophilic environments .
- The iodine substituents contrast with carbamate or sulfonate termini in analogues, enabling distinct reactivity (e.g., nucleophilic substitution) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Application Profiles
Key Observations:
- The target compound’s PFAS-like structure may limit its use in regulated industries due to growing restrictions on persistent fluorochemicals .
- Non-fluorinated sulfosuccinates dominate biomedical and consumer markets due to safety profiles and regulatory acceptance .
Research Findings and Challenges
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step fluorination and esterification, as seen in analogous perfluoroalkyl carbamates ().
- Functionalization Potential: The iodine substituents offer avenues for further derivatization (e.g., forming carbon-carbon bonds), a feature absent in sulfonate-based analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
